DL-Phenylserine chemical structure and properties
DL-Phenylserine chemical structure and properties
An In-Depth Technical Guide to DL-Phenylserine: Structure, Properties, and Applications
Introduction
DL-Phenylserine, a non-proteinogenic amino acid, stands as a molecule of significant interest in biochemical and pharmaceutical research. As a derivative of phenylalanine, it possesses a unique β-hydroxyl group, introducing a second chiral center and thus, considerable stereochemical complexity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of DL-Phenylserine, delving into its chemical structure, physicochemical properties, biological significance, and the methodologies crucial for its synthesis and analysis. Our focus is to bridge foundational knowledge with practical, field-proven insights, explaining not just the protocols but the scientific rationale that underpins them.
Chemical Structure and Stereoisomerism
DL-Phenylserine, with the systematic IUPAC name 2-amino-3-hydroxy-3-phenylpropanoic acid, is an amino acid analog of phenylalanine featuring a hydroxyl group on the β-carbon.[1] This addition creates two chiral centers (at the α and β carbons), resulting in four possible stereoisomers.[2]
The designation "DL" indicates a racemic mixture at the α-carbon, meaning it contains both D- and L- enantiomers. The relative stereochemistry of the substituents around the Cα-Cβ bond is described by the prefixes threo and erythro.
-
Erythro isomers : The amino and hydroxyl groups are on the same side in a Fischer projection.
-
Threo isomers : The amino and hydroxyl groups are on opposite sides in a Fischer projection.
Therefore, DL-Phenylserine is a mixture of four stereoisomers: D-threo-phenylserine, L-threo-phenylserine, D-erythro-phenylserine, and L-erythro-phenylserine. The biological activity and metabolic fate of phenylserine are often highly dependent on its specific stereoconfiguration.[3]
Caption: Stereoisomers of Phenylserine.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of DL-Phenylserine are fundamental to its handling, analysis, and application in various experimental settings. As it is a mixture, properties like melting point can show a range or represent the specific dominant isomer in a commercial batch (often the threo form).
General and Physicochemical Properties
The following table summarizes key identifying and physical properties for DL-Phenylserine, primarily referring to the common DL-threo form.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₃ | [1][4][5] |
| Molecular Weight | 181.19 g/mol | [1][4] |
| CAS Number | 69-96-5 (DL-threo) | [4][5][6] |
| IUPAC Name | 2-amino-3-hydroxy-3-phenylpropanoic acid | [1] |
| Melting Point | 186 - 208 °C (decomposes) | [4][7] |
| Appearance | White to off-white powder | [8] |
| Solubility | Sparingly soluble in water | [8] |
| pKa | Data not readily available, but expected to have two pKa values for the carboxylic acid (~2-3) and amino (~9-10) groups, typical of amino acids. | |
| SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O | [1] |
| InChIKey | VHVGNTVUSQUXPS-UHFFFAOYSA-N | [1][5] |
Spectroscopic Profile
Spectroscopic data is critical for structural confirmation and purity assessment.[9]
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¹H NMR: A proton NMR spectrum in a solvent like DMSO-d₆ would typically show aromatic protons from the phenyl group between 7.0-7.5 ppm. The α- and β-protons would appear as coupled signals in the aliphatic region, with chemical shifts influenced by the adjacent electron-withdrawing groups. The amine (NH₂) and hydroxyl (OH) protons would appear as broad singlets, with their positions being solvent and concentration-dependent.[7][10]
-
¹³C NMR: The carbon spectrum would show distinct signals for the carboxyl carbon (~170-180 ppm), the aromatic carbons (~120-140 ppm), and the α- and β-carbons (~50-80 ppm).[7][11]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid (superimposed on the C-H stretches) from 2500-3500 cm⁻¹. A strong carbonyl (C=O) stretch appears around 1700-1720 cm⁻¹. N-H bending vibrations are typically seen around 1500-1600 cm⁻¹.[7][12]
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Mass Spectrometry: The nominal mass is 181. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 182.[13]
Biological Significance and Metabolism
While not a component of proteins, phenylserine participates in specific metabolic pathways, particularly in microorganisms. The key enzyme governing its metabolism is Phenylserine Aldolase (EC 4.1.2.26).[14]
Phenylserine aldolase, a pyridoxal phosphate (PLP) dependent enzyme, catalyzes the reversible cleavage of L-threo-3-phenylserine into glycine and benzaldehyde.[14][15] This reaction is central to the degradation pathway of phenylserine in organisms like Pseudomonas putida.[15] The reversibility of this reaction is of significant interest for biocatalysis, enabling the stereoselective synthesis of β-hydroxy-α-amino acids.[16][17]
Additionally, various enzymes such as L-phenylserine dehydrogenase and D-phenylserine dehydrogenase have been identified in bacteria, which catalyze the oxidation of the β-hydroxyl group, representing an alternative metabolic route.[18]
Caption: Phenylserine Aldolase Metabolic Pathway.
Methodologies: Synthesis and Analysis
Enzymatic Synthesis of L-threo-Phenylserine
The stereoselectivity of enzymes makes them ideal catalysts for producing specific isomers of phenylserine. Phenylserine aldolase or threonine aldolases are commonly employed for this purpose. The following protocol outlines a typical batch synthesis.
Rationale: This protocol leverages the reversible reaction catalyzed by phenylserine aldolase. By providing high concentrations of precursors (benzaldehyde and glycine), the equilibrium is shifted towards the synthesis of L-threo-phenylserine. The PLP cofactor is essential for the catalytic activity of the aldolase. The reaction is terminated by acid precipitation, which denatures the enzyme and stops the reaction.
Protocol:
-
Reaction Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 7.5) containing 50 µM pyridoxal phosphate (PLP). PLP is light-sensitive, so the buffer should be prepared fresh and kept in an amber vial.
-
Substrate Solution: In the reaction buffer, dissolve glycine to a final concentration of 50 mM and benzaldehyde to a final concentration of 10-50 mM. Note: Benzaldehyde has limited aqueous solubility and can be inhibitory at high concentrations; its concentration may require optimization.[19]
-
Enzyme Addition: Add purified Phenylserine Aldolase (or a cell lysate containing the overexpressed enzyme) to the substrate solution. A typical enzyme loading is 5-10 U per mL of reaction volume.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 30-70°C) with gentle agitation for 5-24 hours.[16]
-
Monitoring: Periodically withdraw aliquots, terminate the reaction by adding an equal volume of 1% trichloroacetic acid (TCA), centrifuge to remove precipitated protein, and analyze the supernatant by HPLC to monitor product formation.
-
Termination and Workup: Once the reaction reaches completion (or equilibrium), terminate the entire batch by adding 1% TCA. Centrifuge the mixture to pellet the denatured enzyme and any precipitated protein. The supernatant contains the synthesized phenylserine.
-
Purification (Optional): The product can be further purified from the reaction mixture using techniques like ion-exchange chromatography.
Chiral HPLC Analysis of Phenylserine Isomers
Quantifying the four stereoisomers of phenylserine requires a chiral separation method, as conventional reversed-phase HPLC cannot resolve enantiomers.
Rationale: A chiral stationary phase (CSP) is required to resolve enantiomers. In this case, a penicillamine-based column creates a transient diastereomeric complex with the phenylserine isomers, allowing for their separation based on differential stability. The mobile phase containing copper sulfate is crucial, as the copper ion forms a coordination complex with both the CSP and the analyte, enhancing the chiral recognition mechanism.[20] Methanol is used as an organic modifier to adjust retention times.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chiral Column: Use a Chirex 3126 (D)-penicillamine column (or equivalent).[20]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 75% 2 mM aqueous copper (II) sulfate (CuSO₄) solution and 25% methanol.[20] Filter and degas the mobile phase prior to use.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[20]
-
Detection: UV at 254 nm.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation: Dilute the reaction samples (after protein removal) in the mobile phase. Prepare standard solutions of each of the four pure stereoisomers (if available) to determine their respective retention times and generate calibration curves.
-
Data Analysis: Integrate the peak areas for each isomer. The enantiomeric excess (ee) and diastereomeric excess (de) can be calculated from the peak areas of the respective isomers.
Caption: Workflow for Phenylserine Synthesis and Analysis.
Applications and Future Outlook
The unique structure of phenylserine makes it a valuable chiral building block in synthetic chemistry.
-
Pharmaceutical Synthesis: L-threo-phenylserine is a precursor for the synthesis of complex bioactive molecules and antibiotics, such as cyclomarin A.[19] Its derivatives are also essential for producing drugs like chloramphenicol.[19]
-
Neuroscience Research: As a close analog of phenylalanine and a precursor to phenylethanolamine, phenylserine and its metabolites are investigated for their roles in neurotransmission.
-
Antiviral Research: Early studies have shown that L-threo-phenylserine exhibits antiviral activity against the influenza A virus, appearing to act as a competitive antagonist to phenylalanine in viral synthesis.[3]
The future of DL-phenylserine research lies in the discovery and engineering of novel aldolases with improved stability, substrate scope, and stereoselectivity. These advancements will enable more efficient and sustainable biocatalytic routes to optically pure β-hydroxy-α-amino acids, which are highly sought after in the pharmaceutical industry.
References
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Misono, H., Miyahara, I., & Suzuki, S. (2005). Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Applied and Environmental Microbiology, 71(2), 759-765. Retrieved from [Link]
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Miyahara, I., Ohtsu, I., & Misono, H. (2007). Identification, Cloning, and Characterization of l-Phenylserine Dehydrogenase from Pseudomonas syringae NK-15. Journal of Biochemistry, 142(5), 589-597. Retrieved from [Link]
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Jiang, Y., et al. (2022). Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. Scientific Reports, 12, 21815. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from glycine and benzaldehyde by serine hydroxymethyltransferase. Retrieved from [Link]
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Ackerman, W. W. (1953). The antiviral action of threo-beta-phenylserine. Journal of Biological Chemistry, 203(1), 149-157. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylserine aldolase. Retrieved from [Link]
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Wang, J., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine by modulating aldehydes inhibition and diastereoselectivity. Systems Microbiology and Biomanufacturing, 2, 705-715. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12314153, (2S)-2-Amino-3-hydroxy-3-phenylpropanoic acid. PubChem. Retrieved from [Link]
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